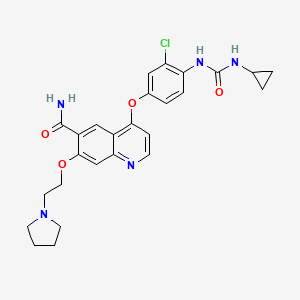

Vegfr2-IN-3

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H28ClN5O4 |

|---|---|

Molecular Weight |

510.0 g/mol |

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-(2-pyrrolidin-1-ylethoxy)quinoline-6-carboxamide |

InChI |

InChI=1S/C26H28ClN5O4/c27-20-13-17(5-6-21(20)31-26(34)30-16-3-4-16)36-23-7-8-29-22-15-24(19(25(28)33)14-18(22)23)35-12-11-32-9-1-2-10-32/h5-8,13-16H,1-4,9-12H2,(H2,28,33)(H2,30,31,34) |

InChI Key |

NWCMXIWNJWDAQM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCOC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Presumed Mechanism of Action of Vegfr2-IN-3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature does not contain specific data on a compound designated "Vegfr2-IN-3". This guide is based on the analysis of related compounds, particularly quinazoline-based Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, and general knowledge of VEGFR2 signaling. Information regarding a related dual inhibitor, EGFR/VEGFR2-IN-3, is included where applicable.

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of several diseases, including cancer. Small molecule inhibitors targeting the ATP-binding site of the VEGFR2 kinase domain are a critical class of therapeutics. This document outlines the presumed mechanism of action of Vegfr2-IN-3, a putative VEGFR2 inhibitor, based on the well-established pharmacology of similar compounds. It provides a detailed overview of the VEGFR2 signaling pathway, presents available quantitative data for a related compound, details relevant experimental protocols, and includes visualizations to aid in understanding.

Introduction to VEGFR2 Signaling

VEGFR2, also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a receptor tyrosine kinase. Upon binding its ligand, primarily VEGF-A, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability.

Key downstream signaling pathways activated by VEGFR2 include:

-

PLCγ-PKC-MAPK Pathway: Regulates cell proliferation.

-

PI3K-Akt Pathway: Promotes cell survival and permeability.

-

FAK/paxillin Pathway: Involved in the rearrangement of the cytoskeleton, essential for cell migration.

-

eNOS Activation: Leads to the production of nitric oxide (NO), a key mediator of vascular permeability.

Presumed Mechanism of Action of Vegfr2-IN-3

Based on its classification as a VEGFR2 inhibitor and the common mechanism of action for this class of compounds, Vegfr2-IN-3 is presumed to be a competitive inhibitor of ATP binding to the kinase domain of VEGFR2. By occupying the ATP-binding pocket, it would prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition would lead to a reduction in endothelial cell proliferation, migration, and survival, ultimately resulting in an anti-angiogenic effect.

A related compound, EGFR/VEGFR2-IN-3 , is a dual inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and VEGFR2. This dual inhibition can offer a broader anti-cancer efficacy by simultaneously targeting tumor cell proliferation (via EGFR) and tumor-associated angiogenesis (via VEGFR2).

Quantitative Data

No specific quantitative data for "Vegfr2-IN-3" is publicly available. However, for the related dual inhibitor, EGFR/VEGFR2-IN-3 (Compound 9) , the following IC50 values have been reported:

| Target | IC50 (µM) |

| EGFR | 0.129 |

| VEGFR-2 | 0.142 |

| COX-2 | 3.428 |

Data sourced from commercially available datasets.

Signaling Pathway Diagrams

The following diagrams illustrate the VEGFR2 signaling pathway and the presumed point of inhibition by Vegfr2-IN-3.

Caption: VEGFR2 Signaling Pathway and Point of Inhibition by Vegfr2-IN-3.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize VEGFR2 inhibitors. These are generalized protocols and would require optimization for specific experimental conditions.

VEGFR2 Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of a compound against the purified VEGFR2 kinase domain.

Methodology:

-

Reagents and Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (Vegfr2-IN-3) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in kinase buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR2.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

The Discovery and Synthesis of Vegfr2-IN-3: A Potent and Selective Kinase Inhibitor for Angiogenesis Research

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Vegfr2-IN-3, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide is intended for researchers, scientists, and professionals in the field of drug development who are focused on angiogenesis and cancer therapy.

Introduction to VEGFR2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for embryonic development, wound healing, and various pathological conditions, most notably cancer. The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][5][6][7][8][9] Dysregulation of the VEGF/VEGFR2 signaling axis is a hallmark of many solid tumors, which rely on sustained angiogenesis for growth and metastasis.[3][7] Therefore, inhibiting VEGFR2 is a well-established therapeutic strategy in oncology.[2]

Discovery of Vegfr2-IN-3

Vegfr2-IN-3 was identified through a high-throughput screening campaign of a proprietary compound library, followed by a structure-activity relationship (SAR) optimization program. The initial screening aimed to identify compounds that could inhibit the kinase activity of VEGFR2 in a cell-free enzymatic assay. Promising hits were then evaluated in cell-based assays to assess their potency in a more physiologically relevant context.

The chemical scaffold of Vegfr2-IN-3, featuring a 6,7-dimethoxyquinazoline core linked to a 1,3,4-thiadiazole moiety via a urea bridge, was selected for its known interactions with the ATP-binding pocket of various kinases. The SAR-driven optimization focused on modifying substituents on both the quinazoline and thiadiazole rings to enhance potency and selectivity against other kinases, particularly those within the VEGFR family and other closely related tyrosine kinases.

In Vitro Kinase Inhibition Profile

The inhibitory activity of Vegfr2-IN-3 was assessed against a panel of kinases. The compound demonstrated high potency and selectivity for VEGFR2.

| Kinase Target | IC50 (nM) |

| VEGFR2 | 5.2 |

| VEGFR1 | 158 |

| VEGFR3 | 210 |

| PDGFRβ | 890 |

| c-Kit | >10,000 |

| FGFR1 | >10,000 |

Cellular Activity

Vegfr2-IN-3 was evaluated for its ability to inhibit VEGF-induced proliferation and migration in Human Umbilical Vein Endothelial Cells (HUVECs).

| Assay Type | Cell Line | IC50 (nM) |

| Proliferation Assay | HUVEC | 12.5 |

| Migration Assay | HUVEC | 25.8 |

Synthesis of Vegfr2-IN-3

The synthesis of Vegfr2-IN-3, chemically named N-(4-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, is a multi-step process.

Synthetic Scheme

Caption: Synthetic pathway for Vegfr2-IN-3.

Experimental Protocols

Step 1: Synthesis of 4-(6,7-dimethoxyquinazolin-4-yloxy)aniline (Intermediate 1)

To a solution of 4-aminophenol in dimethylformamide (DMF), sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of 4-chloro-6,7-dimethoxyquinazoline. The reaction is then heated to 80°C and stirred for 12 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield Intermediate 1.

Step 2: Synthesis of 5-ethyl-1,3,4-thiadiazol-2-amine (Intermediate 2)

Propionyl chloride is added dropwise to a suspension of thiosemicarbazide in phosphorus oxychloride at 0°C. The mixture is then refluxed for 4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitate is filtered, washed with water, and recrystallized from ethanol to give Intermediate 2.

Step 3: Synthesis of N-(4-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea (Vegfr2-IN-3)

To a solution of Intermediate 1 in anhydrous tetrahydrofuran (THF), triethylamine is added, and the mixture is cooled to 0°C. A solution of triphosgene in THF is then added dropwise. The reaction is stirred at 0°C for 2 hours. Subsequently, a solution of Intermediate 2 in THF is added, and the reaction is allowed to warm to room temperature and stirred for an additional 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product, Vegfr2-IN-3.

Mechanism of Action and Signaling Pathway Inhibition

Vegfr2-IN-3 exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFR2. By binding to the ATP-binding site of the VEGFR2 kinase domain, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.

Caption: Inhibition of VEGFR2 signaling by Vegfr2-IN-3.

Experimental Workflow for In Vitro Evaluation

The following workflow outlines the key steps in the in vitro characterization of Vegfr2-IN-3.

Caption: Workflow for in vitro evaluation of Vegfr2-IN-3.

Conclusion

Vegfr2-IN-3 is a potent and selective small molecule inhibitor of VEGFR2 kinase. Its ability to effectively block VEGF-induced signaling, proliferation, and migration in endothelial cells highlights its potential as a valuable research tool for studying angiogenesis and as a promising candidate for further preclinical and clinical development in the context of anti-cancer therapies. The synthetic route is robust and allows for the generation of analogs for further optimization. Future studies will focus on the in vivo efficacy and pharmacokinetic profile of Vegfr2-IN-3 in relevant animal models of cancer.

References

- 1. musechem.com [musechem.com]

- 2. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Gαi1 and Gαi3mediate VEGF-induced VEGFR2 endocytosis, signaling and angiogenesis [thno.org]

In-Depth Technical Guide: Axitinib's Binding Affinity to VEGFR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Axitinib to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Due to the lack of publicly available data on a compound designated "Vegfr2-IN-3," this document focuses on Axitinib, a potent and well-characterized VEGFR2 inhibitor, to illustrate the principles of quantifying binding affinity and to provide detailed experimental methodologies.

Quantitative Binding Affinity of Axitinib to VEGFR2

Axitinib is a highly potent inhibitor of VEGFR2, demonstrating strong binding affinity in various assays. The following table summarizes the key quantitative data regarding its interaction with VEGFR2 and related kinases.

| Parameter | Value (nM) | Assay Type | Target | Reference |

| IC50 | 0.2 | Kinase Assay | VEGFR2 | [1][2] |

| IC50 | 0.1 | Kinase Assay | VEGFR1 | [2] |

| IC50 | 0.1-0.3 | Kinase Assay | VEGFR3 | [2] |

| IC50 | 1.6 | Cell-Based Assay | PDGFRβ | [2] |

| IC50 | 1.7 | Cell-Based Assay | c-Kit | [2] |

| Ki | 149 pM | Biochemical Assay | Autophosphorylated ABL1 (T315I) | [3] |

Experimental Protocols

The determination of Axitinib's binding affinity to VEGFR2 involves both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

In Vitro VEGFR2 Kinase Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified VEGFR2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Axitinib against VEGFR2 kinase activity.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Axitinib (or other test compounds)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Radiolabeled ATP ([\gamma-32P]ATP or [\gamma-33P]ATP)

-

Phosphocellulose paper or filter plates

-

Scintillation counter

-

Microplate reader (for non-radioactive methods)

Procedure:

-

Compound Preparation: Prepare a serial dilution of Axitinib in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase buffer

-

Axitinib dilutions (final DMSO concentration should be ≤1%)

-

Recombinant VEGFR2 kinase

-

Poly(Glu, Tyr) substrate

-

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP to each well. The final ATP concentration should be close to the Km for VEGFR2.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Detection of Phosphorylation:

-

Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP. The amount of incorporated radiolabel on the substrate is quantified using a scintillation counter.

-

Non-Radioactive Method (e.g., ADP-Glo™ Kinase Assay): After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The signal intensity is proportional to the kinase activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Axitinib concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based VEGFR2 Autophosphorylation Assay

This assay measures the inhibition of VEGFR2 autophosphorylation in a cellular context, providing insights into the compound's activity in a more physiologically relevant environment.

Objective: To determine the IC50 of Axitinib for the inhibition of VEGF-induced VEGFR2 autophosphorylation in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR2

-

Cell culture medium (e.g., EGM-2)

-

VEGF-A (Vascular Endothelial Growth Factor A)

-

Axitinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies:

-

Primary antibody against phosphorylated VEGFR2 (p-VEGFR2, e.g., Tyr1175)

-

Primary antibody against total VEGFR2

-

HRP-conjugated secondary antibody

-

-

Western blot reagents and equipment

-

ELISA plates and reagents

Procedure:

-

Cell Culture and Starvation: Culture HUVECs to near confluency. To reduce basal receptor phosphorylation, starve the cells in a serum-free medium for a defined period (e.g., 4-24 hours).

-

Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of Axitinib for a specific duration (e.g., 1-2 hours).

-

VEGF Stimulation: Stimulate the cells with a fixed concentration of VEGF-A (e.g., 20-50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR2 autophosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Detection of Phosphorylation:

-

Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against p-VEGFR2, followed by an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. To normalize for protein loading, re-probe the membrane with an antibody against total VEGFR2.

-

ELISA: Use a sandwich ELISA kit where a capture antibody specific for total VEGFR2 is coated on the plate. Add cell lysates to the wells, followed by a detection antibody specific for p-VEGFR2 conjugated to an enzyme (e.g., HRP). Add a substrate to generate a colorimetric or chemiluminescent signal that is proportional to the amount of p-VEGFR2.

-

-

Data Analysis: Quantify the band intensities (Western blot) or the signal (ELISA) for p-VEGFR2 and normalize to the total VEGFR2 levels. Plot the percentage of inhibition of VEGFR2 phosphorylation against the logarithm of Axitinib concentration and determine the IC50 value from the dose-response curve.

Visualizations

VEGFR2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR2 upon binding of its ligand, VEGF-A. Key downstream pathways include the PLCγ-PKC-MAPK, PI3K-Akt, and Src-p38 MAPK pathways, which collectively regulate endothelial cell proliferation, survival, migration, and permeability.

Experimental Workflow for VEGFR2 Inhibition Assay

This diagram outlines the key steps in a typical cell-based assay to evaluate the inhibitory effect of a compound like Axitinib on VEGFR2 signaling.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of VEGFR2 and the Ambiguity of "Vegfr2-IN-3"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its role in physiological processes such as development and wound healing, as well as in pathological conditions like cancer and diabetic retinopathy, has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by VEGFR2.

A critical point of clarification is the nomenclature of small molecule inhibitors. The term "Vegfr2-IN-3" is not a unique identifier for a single chemical entity. Instead, it appears to be a designation used by various chemical suppliers for different inhibitor compounds, each with distinct molecular targets and properties. This guide will address the available information for compounds labeled as "FGFR1/VEGFR2-IN-3," "EGFR/VEGFR2-IN-3," and "VEGFR2-IN-3 (compound 385)" to the extent that public information is available. Due to the limited specific data on the downstream effects of these particular compounds, this document will focus on the well-established downstream signaling cascades of VEGFR2, providing a foundational understanding of the likely consequences of its inhibition.

Quantitative Data on "Vegfr2-IN-3" Analogs

The following tables summarize the available quantitative data for compounds that have been designated with "IN-3" in their names and target VEGFR2. The lack of extensive public data underscores their likely status as experimental or screening compounds.

Table 1: FGFR1/VEGFR2-IN-3 (Compound 8m)

| Target | IC50 | Biological Activity |

| FGFR1 | Data not publicly available | Dual inhibitor of FGFR1 and VEGFR2. Exhibits anti-proliferative and anti-migratory activities against cancer cells and can induce apoptosis.[1][2][3] |

| VEGFR2 | Data not publicly available |

Table 2: EGFR/VEGFR2-IN-3 (Compound 9)

| Target | IC50 | Biological Activity |

| EGFR | 0.129 µM | Potent inhibitor of EGFR and VEGFR2. Shows cytotoxicity, induces apoptosis, and causes cell cycle arrest at the G2/M phase. |

| VEGFR2 | 0.142 µM | |

| COX-2 | 3.428 µM |

Table 3: VEGFR2-IN-3 (Compound 385)

| Target | IC50 | Biological Activity |

| VEGFR2 | Data not publicly available | Potent inhibitor of VEGFR2. |

Core Downstream Signaling Pathways of VEGFR2

Upon binding of its ligand, primarily VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating a cascade of downstream events that regulate endothelial cell proliferation, migration, survival, and permeability. The three major signaling pathways are detailed below.

The PLCγ-PKC-MAPK Pathway: Proliferation and Gene Expression

The phosphorylation of Tyr1175 on VEGFR2 creates a binding site for Phospholipase C gamma (PLCγ). Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade. This pathway ultimately leads to the phosphorylation of transcription factors that drive the expression of genes involved in endothelial cell proliferation.

The PI3K/Akt Pathway: Cell Survival and Permeability

The phosphorylated Tyr1175 of VEGFR2 also recruits the regulatory subunit (p85) of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt has multiple downstream targets that promote endothelial cell survival by inhibiting apoptotic proteins and stimulate the production of nitric oxide (NO) by phosphorylating endothelial nitric oxide synthase (eNOS), which increases vascular permeability.

The Src-FAK Pathway: Cell Migration

VEGFR2 activation also leads to the phosphorylation of Tyr951, which recruits and activates the T-cell specific adapter (TSAd). TSAd, in turn, activates the tyrosine kinase Src. Src plays a crucial role in mediating endothelial cell migration. One of its key downstream effectors is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a central component of focal adhesions. The activation of the Src-FAK complex leads to the remodeling of the actin cytoskeleton, which is essential for cell motility.

Experimental Protocols

Due to the lack of specific, publicly available experimental protocols for the ambiguously named "Vegfr2-IN-3" compounds, this section provides detailed, representative methodologies for key experiments used to investigate VEGFR2 signaling and its inhibition.

VEGFR2 Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of VEGFR2.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compound (e.g., Vegfr2-IN-3 analog) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white microplates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for VEGFR2), and the poly(Glu, Tyr) substrate.

-

Add 20 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 25 µL of recombinant VEGFR2 kinase diluted in kinase buffer to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Akt

This method is used to assess the effect of a VEGFR2 inhibitor on the downstream PI3K/Akt signaling pathway in cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM-2)

-

VEGF-A

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of the test compound or DMSO for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt for loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated Akt.

Endothelial Cell Migration (Scratch) Assay

This assay measures the effect of a VEGFR2 inhibitor on the migratory capacity of endothelial cells.[4][5][6][7][8]

Materials:

-

HUVECs

-

EGM-2

-

Test compound

-

VEGF-A

-

24-well plates

-

p200 pipette tip

Procedure:

-

Seed HUVECs in 24-well plates and grow to a confluent monolayer.[6]

-

Create a "scratch" or wound in the center of the monolayer using a sterile p200 pipette tip.[4][7]

-

Gently wash the cells with PBS to remove detached cells.[7]

-

Replace the medium with fresh serum-free medium containing VEGF-A and different concentrations of the test compound or DMSO.

-

Capture images of the scratch at time 0 and after a set time period (e.g., 8-12 hours) using a microscope with a camera.

-

Measure the width of the scratch at multiple points for each condition at both time points.

-

Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.

Conclusion

VEGFR2 is a central regulator of angiogenesis, and its intricate downstream signaling pathways offer multiple points for therapeutic intervention. While the specific inhibitor "Vegfr2-IN-3" is an ambiguous term referring to several different compounds, a thorough understanding of the core VEGFR2 signaling cascades—PLCγ-PKC-MAPK, PI3K/Akt, and Src-FAK—provides a robust framework for predicting and interpreting the effects of any VEGFR2 inhibitor. The experimental protocols provided herein represent standard methodologies for characterizing the activity of such inhibitors, from direct enzyme inhibition to cellular consequences on proliferation, survival, and migration. For any specific "Vegfr2-IN-3" compound, it is imperative for researchers to consult the supplier's technical data sheet for precise chemical information and any available biological data.

References

- 1. fgfr1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. cymitquimica.com [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 血管生成測試 [sigmaaldrich.com]

- 6. 4.3. Endothelial Cell Migration Assay [bio-protocol.org]

- 7. med.virginia.edu [med.virginia.edu]

- 8. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Vegfr2-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Vegfr2-IN-3, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). This document outlines the core biochemical and cellular activities of the compound, presents detailed experimental methodologies for its characterization, and visualizes key signaling pathways and experimental workflows.

Core Compound Activity

Vegfr2-IN-3, also referred to as EGFR/VEGFR2-IN-3, is a potent small molecule inhibitor targeting two key receptor tyrosine kinases involved in tumor growth and angiogenesis. In vitro studies have demonstrated its efficacy in inhibiting both EGFR and VEGFR2.

Data Presentation

The inhibitory activity of Vegfr2-IN-3 has been quantified through half-maximal inhibitory concentration (IC50) values, which are summarized in the table below.

| Target | IC50 (µM) |

| VEGFR-2 | 0.142[1] |

| EGFR | 0.129[1] |

Beyond direct kinase inhibition, Vegfr2-IN-3 has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells[1].

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of Vegfr2-IN-3 and the methods for its characterization, the following diagrams illustrate the VEGFR2 signaling pathway and a typical experimental workflow for evaluating a VEGFR2 inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate in vitro characterization of Vegfr2-IN-3.

VEGFR2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Vegfr2-IN-3 (or other test compounds)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

96-well white plates

Procedure:

-

Prepare serial dilutions of Vegfr2-IN-3 in kinase buffer.

-

In a 96-well plate, add the VEGFR2 enzyme, the peptide substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for VEGFR2 Phosphorylation

This method is used to assess the ability of Vegfr2-IN-3 to inhibit the autophosphorylation of VEGFR2 in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

-

Cell culture medium (e.g., EGM-2)

-

VEGF-A

-

Vegfr2-IN-3

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR2 (e.g., Tyr1175), anti-total-VEGFR2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Culture HUVECs to near confluence in 6-well plates.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of Vegfr2-IN-3 for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading.

Endothelial Cell Tube Formation Assay

This assay evaluates the effect of Vegfr2-IN-3 on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

-

HUVECs

-

Matrigel® Basement Membrane Matrix

-

Cell culture medium (e.g., EGM-2)

-

Vegfr2-IN-3

-

Calcein AM (for visualization)

-

96-well plates

Procedure:

-

Thaw Matrigel® on ice and coat the wells of a 96-well plate.

-

Allow the Matrigel® to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of Vegfr2-IN-3.

-

Seed the HUVEC suspension onto the solidified Matrigel®.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualize the tube formation using a phase-contrast microscope.

-

For quantification, the total tube length, number of junctions, and number of loops can be measured using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin). Staining with Calcein AM can facilitate visualization and quantification.

References

In-Depth Technical Guide: Early-Stage Research of a VEGFR2 Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a pivotal receptor tyrosine kinase, is a principal mediator of angiogenesis, the formation of new blood vessels. Its role in pathological angiogenesis, particularly in tumor growth and metastasis, has established it as a critical target in oncology drug development. This technical guide provides a comprehensive overview of the early-stage research and evaluation of a representative small molecule VEGFR2 inhibitor, Vandetanib. While the fictitious name "Vegfr2-IN-3" was initially proposed, Vandetanib has been selected as a well-characterized substitute to illustrate the preclinical evaluation process with concrete data and methodologies. This document details the inhibitor's mechanism of action, summarizes its in vitro activity in quantitative tables, provides detailed experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.

Introduction to VEGFR2 and its Signaling Pathway

VEGFR2, also known as Kinase Insert Domain Receptor (KDR), is expressed on vascular endothelial cells. Upon binding its ligand, primarily VEGF-A, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-MAPK cascade and the PI3K-Akt pathway, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][2] Dysregulation of this pathway is a hallmark of many solid tumors, which exploit angiogenesis to secure a blood supply for their growth and dissemination.[3] Small molecule inhibitors that target the ATP-binding site of the VEGFR2 kinase domain are a major therapeutic strategy to abrogate these effects.[3]

Mechanism of Action of Vandetanib

Vandetanib is an orally active, potent inhibitor that competitively targets the ATP-binding pocket within the catalytic domain of several tyrosine kinases, with high affinity for VEGFR2.[3] By blocking the binding of ATP, Vandetanib prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, thereby inhibiting the pro-angiogenic effects of VEGF.[3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of Vandetanib against various kinases and its effect on endothelial and tumor cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Vandetanib

| Target Kinase | IC50 (nM) | Reference(s) |

| VEGFR2 (KDR) | 40 | [3][4][5][6] |

| VEGFR3 (Flt-4) | 110 | [3][4][6] |

| EGFR | 500 | [3][4][5] |

| RET | 130 | [3][6] |

| PDGFRβ | 1100 | [4] |

| Flt-1 | >1100 | [4] |

| Tie-2 | >1100 | [4] |

| FGFR1 | >3600 | [4] |

| c-Kit | >10000 | [4] |

Table 2: Cellular Activity of Vandetanib

| Cell Line | Assay Type | Endpoint | IC50 | Reference(s) |

| HUVEC | Proliferation (VEGF-stimulated) | Cell Growth | 60 nM | [3][4][5] |

| HUVEC | Proliferation (EGF-stimulated) | Cell Growth | 170 nM | [3][5] |

| HUVEC | Proliferation (bFGF-stimulated) | Cell Growth | 800 nM | [4] |

| A549 (Lung Carcinoma) | Proliferation | Cell Growth | 2.7 µM | [4] |

| Calu-6 (Lung Carcinoma) | Proliferation | Cell Growth | 13.5 µM | [4] |

| PC-3 (Prostate Cancer) | Proliferation | Cell Growth | 13.3 µM | [4] |

| 8305C (Thyroid Cancer) | Proliferation | Cell Growth | 9.6 µM | [7] |

| AF (Thyroid Cancer) | Proliferation | Cell Growth | 4.7 µM | [7] |

Signaling Pathways and Experimental Workflows

VEGFR2 Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by the activation of VEGFR2.

Experimental Workflow for Inhibitor Characterization

The logical flow for the preclinical assessment of a VEGFR2 inhibitor is depicted below.

Detailed Experimental Protocols

The following protocols are representative methodologies for the in vitro characterization of a VEGFR2 inhibitor like Vandetanib.

In Vitro VEGFR2 Kinase Inhibition Assay

This assay biochemically quantifies the ability of a test compound to inhibit the phosphorylation activity of recombinant human VEGFR2.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test Compound (Vandetanib) dissolved in DMSO

-

96-well microplates

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting system)

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents and keep on ice. Prepare a 2X kinase buffer solution. Serially dilute the test compound in DMSO, followed by a dilution in 1X kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup: To each well of a 96-well plate, add:

-

5 µL of diluted test compound or vehicle control (DMSO in kinase buffer).

-

10 µL of a solution containing the Poly(Glu, Tyr) substrate and ATP in kinase buffer.

-

10 µL of a solution containing recombinant VEGFR2 enzyme in kinase buffer.

-

-

Initiate Reaction: Start the kinase reaction by adding the enzyme solution.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Detection: Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

-

Luminescence Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the luminescence signal using a microplate reader.

-

Data Analysis: The luminescence signal is inversely proportional to VEGFR2 kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

HUVEC Proliferation/Viability (MTT) Assay

This cell-based assay measures the effect of the inhibitor on the proliferation and viability of Human Umbilical Vein Endothelial Cells (HUVECs), a key cell type in angiogenesis.

Materials:

-

HUVECs (Human Umbilical Vein Endothelial Cells)

-

Endothelial Cell Growth Medium (EGM-2) with supplements

-

Fetal Bovine Serum (FBS)

-

VEGF-A recombinant protein

-

Test Compound (Vandetanib) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 10,000-15,000 cells per well in 100 µL of EGM-2. Incubate for 24 hours at 37°C, 5% CO₂.[8]

-

Starvation and Treatment: Replace the medium with a low-serum medium (e.g., 2% FBS) and incubate for another 4-6 hours. Then, treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF-A (e.g., 20-50 ng/mL). Include vehicle controls (DMSO) with and without VEGF-A.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[8]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment condition relative to the VEGF-A stimulated vehicle control. Determine the IC50 value by plotting viability against the log of the inhibitor concentration.

Western Blot Analysis of VEGFR2 Phosphorylation

This assay confirms that the inhibitor blocks the target in a cellular context by measuring the phosphorylation status of VEGFR2 and its downstream effectors.

Materials:

-

HUVECs

-

EGM-2 medium

-

VEGF-A recombinant protein

-

Test Compound (Vandetanib)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary Antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175), Rabbit anti-total-VEGFR2, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, and anti-GAPDH or β-actin (loading control).[2]

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate HUVECs in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the test compound or vehicle control for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total VEGFR2 and loading controls like GAPDH.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Conclusion

The early-stage, preclinical evaluation of a VEGFR2 inhibitor requires a systematic approach encompassing biochemical and cell-based assays to determine potency, selectivity, and mechanism of action. As exemplified by Vandetanib, a successful candidate demonstrates potent, low-nanomolar inhibition of VEGFR2 kinase activity, translating into effective suppression of VEGF-driven endothelial cell proliferation. Furthermore, target engagement is confirmed at the molecular level by demonstrating a reduction in VEGFR2 autophosphorylation and the attenuation of downstream signaling pathways. The methodologies and data presented in this guide provide a robust framework for the initial characterization of novel VEGFR2 inhibitors, forming a critical foundation for their advancement into further preclinical and clinical development.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Selectivity Profile of a Novel VEGFR2 Inhibitor: A Technical Guide

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, is a transmembrane receptor tyrosine kinase that plays a pivotal role in both physiological and pathological processes, including tumor growth and metastasis.[1] Consequently, VEGFR2 has emerged as a critical target for anti-cancer drug development. This technical guide provides a comprehensive overview of the selectivity profile of a potent VEGFR2 inhibitor, herein exemplified by CHMFL-VEGFR2-002, a compound with demonstrated high selectivity. The following sections detail the inhibitory activity of this compound against a panel of kinases, outline the experimental methodologies used for its characterization, and visualize the pertinent signaling pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of CHMFL-VEGFR2-002 was assessed against a panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibitory concentration (GI50) values were determined and are summarized in the table below.

| Kinase Target | IC50 (nM) | GI50 (nM) |

| VEGFR2 | 66 | 150 |

| VEGFR1 | >10000 | >10000 |

| VEGFR3 | >10000 | >10000 |

| PDGFRα | - | 620 |

| PDGFRβ | - | 618 |

| c-Kit | >10000 | >10000 |

| FLT3 | >10000 | >10000 |

| FGFR1 | >10000 | >10000 |

| FGFR2 | >10000 | >10000 |

| EGFR | >10000 | >10000 |

| Abl | >10000 | >10000 |

| Src | >10000 | >10000 |

| c-Met | >10000 | >10000 |

| RET | >10000 | >10000 |

| CSF1R | >10000 | >10000 |

Data for CHMFL-VEGFR2-002 is used as a representative example.[1]

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of the test compound against a panel of purified kinases.

Methodology:

-

Reagents and Materials:

-

Recombinant human kinase enzymes.

-

Kinase-specific peptide substrate.

-

Adenosine triphosphate (ATP), [γ-33P]ATP.

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

-

Test compound (e.g., CHMFL-VEGFR2-002) serially diluted in DMSO.

-

Filter plates (e.g., Millipore Multiscreen).

-

Scintillation counter.

-

-

Procedure:

-

The kinase reactions are initiated by mixing the test compound at various concentrations with the respective kinase and substrate in the kinase reaction buffer.

-

The reaction is started by the addition of a mixture of unlabeled ATP and [γ-33P]ATP.

-

The reaction mixture is incubated at room temperature for a specified time (e.g., 2 hours).

-

The reaction is stopped by the addition of phosphoric acid.

-

The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.

-

The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Proliferation Assay (In Situ)

Objective: To assess the inhibitory effect of the test compound on the proliferation of cells engineered to be dependent on the activity of a specific kinase.

Methodology:

-

Cell Lines and Culture:

-

Ba/F3 cells, a murine pro-B cell line, are engineered to express a constitutively active form of the target kinase (e.g., TEL-VEGFR2). These cells are dependent on the activity of this kinase for their proliferation and survival.

-

Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density.

-

The test compound is serially diluted and added to the cells.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.

-

For the MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength.

-

The GI50 values, the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.

-

Mandatory Visualizations

Caption: Workflow for the in vitro biochemical kinase assay.

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

References

Preliminary Studies on a Novel VEGFR2 Inhibitor in Endothelial Cells: An In-depth Technical Guide

Disclaimer: The compound "Vegfr2-IN-3" is used as a placeholder in this document. As of the latest literature review, no specific molecule with this designation is publicly documented. The following guide is a representative summary of preliminary studies on a novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor, based on established methodologies and expected outcomes for such a compound in endothelial cells.

This technical guide provides a comprehensive overview of the preclinical evaluation of a novel VEGFR2 inhibitor, herein referred to as Vegfr2-IN-3, in endothelial cells. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Introduction to VEGFR2 Signaling in Endothelial Cells

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] It is primarily expressed on vascular endothelial cells.[1][2] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways.[3][4] These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, survival, and permeability, all of which are essential processes in angiogenesis.[1][3] Dysregulation of VEGFR2 signaling is implicated in various pathologies, including cancer and retinopathies, making it a prime target for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro assays designed to evaluate the efficacy of Vegfr2-IN-3 in primary human umbilical vein endothelial cells (HUVECs).

Table 1: Effect of Vegfr2-IN-3 on VEGF-A-induced HUVEC Proliferation

| Treatment Group | Concentration (nM) | BrdU Incorporation (Fold Change vs. Control) |

| Vehicle Control | - | 1.00 ± 0.12 |

| VEGF-A (25 ng/mL) | - | 3.50 ± 0.45 |

| Vegfr2-IN-3 + VEGF-A | 1 | 2.80 ± 0.30 |

| Vegfr2-IN-3 + VEGF-A | 10 | 1.50 ± 0.21 |

| Vegfr2-IN-3 + VEGF-A | 100 | 1.10 ± 0.15 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of VEGF-A-induced HUVEC Migration by Vegfr2-IN-3

| Treatment Group | Concentration (nM) | Wound Closure (%) |

| Vehicle Control | - | 15 ± 3 |

| VEGF-A (25 ng/mL) | - | 85 ± 8 |

| Vegfr2-IN-3 + VEGF-A | 1 | 65 ± 7 |

| Vegfr2-IN-3 + VEGF-A | 10 | 30 ± 5 |

| Vegfr2-IN-3 + VEGF-A | 100 | 18 ± 4 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of Vegfr2-IN-3 on HUVEC Tube Formation

| Treatment Group | Concentration (nM) | Number of Branch Points |

| Vehicle Control | - | 5 ± 2 |

| VEGF-A (25 ng/mL) | - | 48 ± 6 |

| Vegfr2-IN-3 + VEGF-A | 1 | 35 ± 5 |

| Vegfr2-IN-3 + VEGF-A | 10 | 12 ± 3 |

| Vegfr2-IN-3 + VEGF-A | 100 | 6 ± 2 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 4: Inhibition of VEGFR2 Phosphorylation by Vegfr2-IN-3 in HUVECs

| Treatment Group | Concentration (nM) | p-VEGFR2 / Total VEGFR2 (Ratio) |

| Vehicle Control | - | 0.10 ± 0.02 |

| VEGF-A (25 ng/mL) | - | 0.95 ± 0.11 |

| Vegfr2-IN-3 + VEGF-A | 1 | 0.65 ± 0.08 |

| Vegfr2-IN-3 + VEGF-A | 10 | 0.25 ± 0.04 |

| Vegfr2-IN-3 + VEGF-A | 100 | 0.12 ± 0.03 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay (BrdU Incorporation)

HUVECs were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The cells were then serum-starved for 6 hours in EBM-2 containing 0.5% FBS. Following starvation, cells were pre-treated with various concentrations of Vegfr2-IN-3 or vehicle control for 1 hour before stimulation with 25 ng/mL recombinant human VEGF-A for 24 hours. Cell proliferation was assessed using a BrdU cell proliferation ELISA kit according to the manufacturer's instructions.

Wound Healing (Migration) Assay

HUVECs were grown to confluence in 6-well plates. A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer. The wells were washed with phosphate-buffered saline (PBS) to remove detached cells. The cells were then treated with various concentrations of Vegfr2-IN-3 or vehicle control in the presence of 25 ng/mL VEGF-A. Images of the wounds were captured at 0 and 18 hours. The extent of wound closure was quantified using ImageJ software.

Tube Formation Assay

Growth factor-reduced Matrigel was thawed on ice and used to coat the wells of a 96-well plate. The plate was incubated at 37°C for 30 minutes to allow the Matrigel to solidify. HUVECs were harvested, resuspended in EBM-2 with 0.5% FBS, and seeded onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells per well. The cells were treated with various concentrations of Vegfr2-IN-3 or vehicle control in the presence of 25 ng/mL VEGF-A and incubated at 37°C for 6 hours. The formation of capillary-like structures was observed under a microscope, and the number of branch points was quantified.

Western Blotting for VEGFR2 Phosphorylation

HUVECs were grown to 80-90% confluence in 6-well plates and serum-starved for 6 hours. Cells were pre-treated with Vegfr2-IN-3 or vehicle for 1 hour and then stimulated with 50 ng/mL VEGF-A for 10 minutes. Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated VEGFR2 (Tyr1175) and total VEGFR2. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.

Caption: In Vitro Experimental Workflow for Vegfr2-IN-3.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. ahajournals.org [ahajournals.org]

Unveiling the Chemical Blueprint of a Potent Angiogenesis Inhibitor: A Technical Guide to Vegfr2-IN-9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vegfr2-IN-9, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the inhibitor's chemical structure, biological activity, and the signaling pathways it modulates. It is designed to serve as a valuable resource for researchers and professionals involved in the fields of oncology, angiogenesis, and drug discovery.

Chemical Structure and Properties

Vegfr2-IN-9, also known as KDR-in-4, is a small molecule inhibitor targeting the kinase domain of VEGFR-2. Its chemical identity is crucial for understanding its interaction with the receptor and for guiding future drug development efforts.

Chemical Name: 2-((1H-indol-5-yl)amino)-N-(4-(2-aminoethoxy)phenyl)benzamide

Molecular Formula: C23H22N4O2

Molecular Weight: 386.45 g/mol

SMILES: C1=CC=C2C(=C1)C(=CN2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCCOCCN

InChI Key: InChI=1S/C23H22N4O2/c24-12-13-29-19-6-3-17(4-7-19)27-23(28)16-2-1-5-18(14-16)26-21-10-8-15-9-11-25-22(15)20(21)24/h1-2,5,8-11,14,25-26H,3-4,6-7,12-13H2,(H,27,28)

A more detailed synthesis of KDR kinase inhibitors with a similar core structure often involves a multi-step process. One key reaction is a Palladium-catalyzed tandem C-N/Suzuki coupling, which efficiently constructs the core scaffold of the molecule. However, a specific, publicly available, step-by-step synthesis protocol for Vegfr2-IN-9 is not readily found in the literature, likely due to its proprietary nature as a research compound.

Quantitative Biological Activity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%.

| Compound | Target | Assay Type | IC50 (nM) |

| Vegfr2-IN-9 (KDR-in-4) | VEGFR-2 (KDR) | Kinase Assay | 7 |

This low nanomolar IC50 value indicates that Vegfr2-IN-9 is a highly potent inhibitor of VEGFR-2 kinase activity.[1]

The VEGFR-2 Signaling Pathway and Mechanism of Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.

Vegfr2-IN-9 exerts its inhibitory effect by competing with ATP for binding to the ATP-binding pocket within the kinase domain of VEGFR-2. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by Vegfr2-IN-9.

Experimental Protocols

The following sections outline standardized experimental protocols for the in vitro and cell-based evaluation of VEGFR-2 inhibitors like Vegfr2-IN-9. These protocols are representative of the methodologies commonly employed in the field.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Vegfr2-IN-9 or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well or 384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of Vegfr2-IN-9 in kinase buffer.

-

In a white assay plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the VEGFR-2 kinase to all wells except the negative control.

-

Add the Poly(Glu, Tyr) substrate to all wells.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay determines the ability of a compound to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2

-

Cell culture medium (e.g., EGM-2)

-

Serum-free medium

-

Recombinant human VEGF-A

-

Vegfr2-IN-9 or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

-

Secondary antibodies (HRP-conjugated)

-

Western blot reagents and equipment or ELISA-based detection system

Procedure:

-

Seed HUVECs in multi-well plates and grow to near confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium.

-

Pre-treat the cells with a serial dilution of Vegfr2-IN-9 for 1-2 hours.

-

Stimulate the cells with a specific concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes). Include unstimulated and vehicle-treated stimulated controls.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Analyze the phosphorylation status of VEGFR-2 using one of the following methods:

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.

-

ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for phospho-VEGFR-2.

-

-

Quantify the band intensities (Western blot) or the colorimetric/luminescent signal (ELISA).

-

Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

-

Calculate the percent inhibition of VEGF-induced phosphorylation for each compound concentration and determine the IC50 value.

Conclusion

Vegfr2-IN-9 is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis. Its low nanomolar IC50 value demonstrates its strong potential as a research tool and a lead compound for the development of novel anti-angiogenic therapies. The experimental protocols detailed in this guide provide a framework for the further characterization of this and other VEGFR-2 inhibitors. A thorough understanding of the VEGFR-2 signaling pathway and the mechanism of action of its inhibitors is paramount for the rational design of next-generation anticancer drugs.

References

Vegfr2-IN-3: A Technical Guide to a Potent Anti-Angiogenic Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vegfr2-IN-3, a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document details the mechanism of action, quantitative biochemical and cellular activity, and relevant experimental protocols for the evaluation of this and similar anti-angiogenic compounds.

Introduction to Angiogenesis and the Role of VEGFR-2

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both normal physiological functions, such as development and wound healing, and in pathological conditions, most notably cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters in size, making the inhibition of angiogenesis a validated and compelling strategy for cancer therapy.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of angiogenesis. VEGF-A, a potent pro-angiogenic factor, binds to and activates VEGFR-2, a receptor tyrosine kinase expressed predominantly on endothelial cells. This activation triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.[1]

Vegfr2-IN-3: A Potent Inhibitor of VEGFR-2 Kinase Activity

Vegfr2-IN-3, also identified as VEGFR Tyrosine Kinase Inhibitor II, is a pyridinyl-anthranilamide compound that acts as a potent, ATP-competitive inhibitor of the VEGFR-2 kinase domain.[2][3] By binding to the ATP-binding pocket of the VEGFR-2 kinase, Vegfr2-IN-3 prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.

Quantitative Data for Vegfr2-IN-3

The following table summarizes the in vitro inhibitory activity of Vegfr2-IN-3 against VEGFR-2 and other related kinases. This data highlights the potency and selectivity profile of the compound.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-2 (KDR) | 20 | [2][3][][5] |

| VEGFR-1 (Flt-1) | 180 | [2][3][5] |

| c-Kit | 240 | [2][3][5] |

| c-Src | 7,000 | [2] |

| EGFR | 7,300 | [2] |

Signaling Pathways and Mechanism of Action

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote angiogenesis. Vegfr2-IN-3, by inhibiting the initial phosphorylation event, effectively blocks all subsequent signaling.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of VEGFR2 Inhibitors

Disclaimer: Specific in vivo study protocols for a compound designated "Vegfr2-IN-3" are not publicly available. The following application notes and protocols are a generalized guide for researchers and scientists based on common practices for evaluating small molecule Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors in preclinical in vivo models.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, pathological angiogenesis is a critical process for tumor growth and metastasis, making VEGFR2 a prime target for anti-cancer drug development.[1][2] In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of novel VEGFR2 inhibitors. This document provides a detailed protocol and application notes for conducting such studies.

Core Concepts of VEGFR2 Inhibition in Vivo

VEGFR2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3] Small molecule inhibitors of VEGFR2 typically act by competing with ATP for binding to the kinase domain, thereby preventing receptor phosphorylation and subsequent signaling.[4] The primary goal of in vivo studies is to assess the ability of a VEGFR2 inhibitor to suppress tumor growth by inhibiting angiogenesis.

Efficacy of VEGFR2 Inhibitors: Clinical and Preclinical Insights

Numerous VEGFR2 inhibitors have been evaluated in clinical trials, demonstrating a range of efficacies and toxicities. The data below, summarized from various studies, provides context for the expected outcomes of in vivo experiments with novel VEGFR2 inhibitors.

Table 1: Summary of Clinical Efficacy for Select VEGFR2 Inhibitors

| Inhibitor | Cancer Type | Treatment Setting | Key Efficacy Metrics |

| Ramucirumab + Paclitaxel | Gastric Cancer | Second-line | Median OS: 9.6 vs 7.4 months (placebo); Median PFS: 4.4 vs 2.9 months (placebo)[5][6] |

| Ramucirumab | Hepatocellular Carcinoma | First-line | Median PFS: 4.0 months; ORR: 9.5%[5] |

| Lenvatinib + Pembrolizumab | Advanced Endometrial Carcinoma | Previously Treated | 5-year ORR: 33.8% vs 14.4% (chemotherapy)[7] |

| Fruquintinib + Paclitaxel | Gastric Cancer | Second-line | Median PFS: 5.6 vs 2.7 months (placebo); ORR: 42.5% vs 22.4% (placebo)[6] |

OS: Overall Survival; PFS: Progression-Free Survival; ORR: Objective Response Rate.

Table 2: Common Toxicities Associated with VEGFR2 Inhibition

| Toxicity | Grade | Incidence | Potential Mechanism |

| Hypertension | All grades | High | Disruption of VEGF/VEGFR pathway leading to endothelial dysfunction and vasoconstriction.[8][9] |

| Fatigue/Asthenia | All grades | Up to 63% (Sunitinib) | May stem from hypothyroidism, myocardial changes, or dehydration.[8][9] |

| Diarrhea | All grades | Common | Gastrointestinal mucosal damage due to reduced blood flow.[8] |

| Proteinuria | All grades | Common | Alterations in glomerular permeability due to VEGF-A inhibition.[8] |

| Hand-Foot Syndrome | All grades | Common | Not fully elucidated, may involve disruption of blood vessel repair in extremities. |

| Cardiac Toxicity | Grade ≥3 | Less common | On-target and off-target inhibition of kinases relevant for heart function.[8][9] |

Experimental Protocol for In Vivo Efficacy Studies

This protocol describes a typical xenograft study in mice to evaluate the anti-tumor activity of a generic VEGFR2 inhibitor.

1. Animal Model Selection

-

Species: Immunocompromised mice (e.g., NOD/SCID, Nu/Nu) are commonly used for human tumor cell line xenografts.

-

Cell Line: Select a human cancer cell line known to be sensitive to anti-angiogenic therapy (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma).

-

Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.